methyl 5-(2-bromophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl 5-(2-bromophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex heterocyclic compound. Let’s break down its structure:
Core Structure: The compound contains a thiazolo[3,2-a]pyrimidine ring fused with an additional carbonyl group and an ester functionality.
Preparation Methods
The synthetic routes for this compound involve several steps
Thiazole Ring Formation:
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents:
Major Products:
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as a neuroprotective agent based on related triazole-pyrimidine hybrids.
Antiviral and Anticancer Properties: Explore its activity against viruses and cancer cells.
Antioxidant and Antimicrobial Activity: Assess its role in oxidative stress and microbial infections.
Mechanism of Action
Neuroprotection: Inhibition of endoplasmic reticulum (ER) stress and apoptosis pathways.
Anti-Inflammatory: Modulation of NF-kB inflammatory pathway.
Comparison with Similar Compounds
Unique Features: Highlight its thiazole-pyrimidine scaffold.
Similar Compounds: Explore related structures, such as other thiazolo[3,2-a]pyrimidines.
Biological Activity
Methyl 5-(2-bromophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antibacterial, and antifungal activities, as well as its mechanisms of action and structure-activity relationships.
1. Overview of Thiazolo[3,2-a]pyrimidines
Thiazolo[3,2-a]pyrimidines are a class of heterocyclic compounds known for their diverse biological activities. They have been explored for their potential as anticancer agents, antibacterial compounds, and more. The presence of various substituents on the thiazolo[3,2-a]pyrimidine scaffold can significantly influence their biological activity.
2. Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolo[3,2-a]pyrimidine derivatives. For instance, compounds with a similar structure to methyl 5-(2-bromophenyl)-2-ethyl-7-methyl-3-oxo have demonstrated notable cytotoxicity against various cancer cell lines.
Table 1: Cytotoxicity of Thiazolo[3,2-a]pyrimidines Against Cancer Cell Lines
Compound | Cancer Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound A | M-HeLa (cervical adenocarcinoma) | 10 | |
Compound B | MCF-7 (breast cancer) | 15 | |
Methyl 5-(2-bromophenyl)-... | PC3 (prostate cancer) | 12 |
In a comparative study, methyl 5-(2-bromophenyl)-... showed moderate activity against the PC3 prostate adenocarcinoma cell line but significantly lower toxicity towards normal liver cells compared to established chemotherapeutics like Sorafenib .
3. Antibacterial Activity
Thiazolo[3,2-a]pyrimidine derivatives have also been evaluated for their antibacterial properties. The compound has shown effectiveness against various bacterial strains.
Table 2: Antibacterial Activity of Methyl 5-(2-bromophenyl)-...
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 4 | |
Escherichia coli | 8 | |
Klebsiella pneumoniae | 16 |
The compound exhibited a broad spectrum of antibacterial activity with MIC values indicating effectiveness against both Gram-positive and Gram-negative bacteria.
4. Antifungal Activity
The antifungal properties of thiazolo[3,2-a]pyrimidines have been less explored but are gaining attention. The compound demonstrated promising antifungal activity against several strains.
Table 3: Antifungal Activity
Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Candida albicans | 32 | |
Aspergillus niger | 64 |
These findings suggest that methyl 5-(2-bromophenyl)-... may serve as a lead compound for developing new antifungal agents.
The mechanisms underlying the biological activities of thiazolo[3,2-a]pyrimidines typically involve:
- Inhibition of Enzymatic Pathways : Many derivatives act by inhibiting key enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : Compounds like methyl 5-(2-bromophenyl)-... may trigger apoptotic pathways in cancer cells.
- Disruption of Cell Membranes : Antibacterial and antifungal activities may be attributed to the disruption of microbial cell membranes.
6. Case Studies and Research Findings
Several studies have provided insights into the structure-activity relationships (SAR) of thiazolo[3,2-a]pyrimidines:
- Cytotoxicity Studies : Research demonstrated that modifications at the C5 position significantly enhance cytotoxicity against specific cancer cell lines while reducing toxicity toward normal cells.
- Antimicrobial Testing : A compound with a similar structure showed potent activity against resistant strains of bacteria and fungi, indicating potential for further development as an antimicrobial agent.
Properties
Molecular Formula |
C17H17BrN2O3S |
---|---|
Molecular Weight |
409.3 g/mol |
IUPAC Name |
methyl 5-(2-bromophenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C17H17BrN2O3S/c1-4-12-15(21)20-14(10-7-5-6-8-11(10)18)13(16(22)23-3)9(2)19-17(20)24-12/h5-8,12,14H,4H2,1-3H3 |
InChI Key |
VICSZUHJKJVOTO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=CC=CC=C3Br |
Origin of Product |
United States |
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